molecular formula C19H16N4O2S3 B2526085 N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide CAS No. 1021228-75-0

N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2526085
CAS No.: 1021228-75-0
M. Wt: 428.54
InChI Key: RSQLLSCQWNRQHM-UHFFFAOYSA-N
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Description

N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O2S3 and its molecular weight is 428.54. The purity is usually 95%.
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Scientific Research Applications

Carcinogenicity and Mutagenicity Studies

Research involving thiophene analogues, such as the study by Ashby et al. (1978), evaluates the carcinogenic potential of compounds with structural similarities, focusing on their synthesis and evaluation in vitro for carcinogenicity. This research contributes to understanding the chemical and biological behavior of thiophene derivatives, potentially implicating their capability or incapability of eliciting tumors in vivo (Ashby et al., 1978).

Antitumor Activity

Studies on imidazole and benzothiazole derivatives reveal a broad spectrum of biological activities, including antitumor properties. For instance, the review by Iradyan et al. (2009) presents data on active compounds, some of which have progressed past preclinical testing stages, indicating potential for new antitumor drugs synthesis and the exploration of compounds with different biological properties (Iradyan et al., 2009).

Anti-Tuberculosis Activity

The modification of isoniazid (INH) structure to include N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, as reviewed by Asif (2014), shows significant in vitro anti-tubercular activity. This highlights the potential of structural modification in enhancing the efficacy of compounds against various mycobacterial strains, opening avenues for designing new leads for anti-TB compounds (Asif, 2014).

Pharmacological Potential of Thiophene Derivatives

The synthesis and biological importance of 2-(thio)ureabenzothiazoles, as explored by Rosales-Hernández et al. (2022), demonstrate the wide range of pharmacological activities of these compounds. The review discusses the synthetic methodologies and potential therapeutic applications, highlighting the importance of these derivatives in medicinal chemistry (Rosales-Hernández et al., 2022).

CNS Acting Drugs

Research into functional chemical groups that may likely become a source for the synthesis of novel Central Nervous System (CNS) acting drugs is another area of interest. The study by Saganuwan (2017) identifies heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen as major classes of organic compounds with potential CNS activity, suggesting that compounds like N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide could be explored for CNS therapeutic applications (Saganuwan, 2017).

Properties

IUPAC Name

N-[4-[3-[(4-methyl-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S3/c1-11-4-2-5-13-16(11)22-19(28-13)21-15(24)8-7-12-10-27-18(20-12)23-17(25)14-6-3-9-26-14/h2-6,9-10H,7-8H2,1H3,(H,20,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQLLSCQWNRQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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